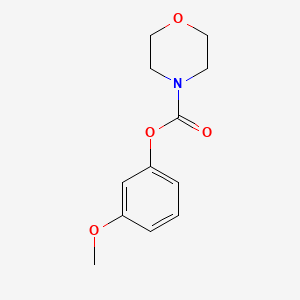

3-methoxyphenyl 4-morpholinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-methoxyphenyl 4-morpholinecarboxylate” likely contains a methoxyphenyl group (a phenyl ring with a methoxy substituent) and a morpholinecarboxylate group (a morpholine ring attached to a carboxylate). These types of compounds are often used in the synthesis of various pharmaceuticals and complex organic molecules .

Synthesis Analysis

While specific synthesis methods for this compound are not available, morpholine derivatives are generally synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Morpholine derivatives are generally reactive due to the presence of the morpholine ring .Applications De Recherche Scientifique

Medicine

3-methoxyphenyl 4-morpholinecarboxylate: has potential applications in medicine, particularly in bone regeneration within dentistry. It has been investigated for its ability to induce osteogenic differentiation in human dental pulp stem cells (hDPSCs), which are known for their higher proliferative and clonogenic potential compared to bone marrow stem cells (BMSCs) .

Agriculture

In agriculture, the morpholine motif, which is part of the 3-methoxyphenyl 4-morpholinecarboxylate structure, is significant due to its presence in natural products and biologically relevant compounds. Recent advances in the synthesis of morpholines from amino alcohols suggest potential agricultural applications, such as the development of new pesticides or growth regulators .

Material Science

3-methoxyphenyl 4-morpholinecarboxylate: derivatives have been explored for their use in material science. For instance, the synthesis of new hybrid compounds using this molecule could lead to materials with potential applications in drug delivery systems and cancer therapy, as seen in studies exploring the cytotoxic activity against breast cancer through ERα inhibition .

Environmental Science

The environmental science applications of 3-methoxyphenyl 4-morpholinecarboxylate are linked to its role in green chemistry. A two-step synthesis of a related compound from anthranilic acid using environmentally friendly approaches like DES (Deep Eutectic Solvents) and microwave-induced synthesis has been reported, highlighting the compound’s relevance in sustainable chemical practices .

Biochemistry

In biochemistry, 3-methoxyphenyl 4-morpholinecarboxylate is part of the study of enzyme-mediated reactions. For example, its use in an emulsion bioreactor for the production of specific esters using lipase from Serratia marcescens showcases its importance in enzymatic processes and biocatalysis .

Pharmacology

Pharmacologically, 3-methoxyphenyl 4-morpholinecarboxylate and its analogs have been studied for their antibacterial properties. Organotin compounds with related structures have shown the ability to inhibit the development of resistant strains and microbial biofilms, suggesting potential applications in antimicrobial therapies .

Analytical Chemistry

In analytical chemistry, the compound’s derivatives are used as protecting groups in organic synthesis, particularly in oligonucleotide synthesis. The dimethoxytrityl group, which includes the 3-methoxyphenyl moiety, is removed by weak acid, demonstrating the compound’s utility in the synthesis and protection of sensitive chemical groups .

Chemical Engineering

From a chemical engineering perspective, 3-methoxyphenyl 4-morpholinecarboxylate is involved in the synthesis of polymers and co-polymers. Its structure is conducive to creating materials with specific properties, such as light-controlled living cationic polymerization, which has implications for the design of smart materials and responsive systems .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3-methoxyphenyl) morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-15-10-3-2-4-11(9-10)17-12(14)13-5-7-16-8-6-13/h2-4,9H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPPBDVTQXINHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24782686 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Methoxyphenyl morpholine-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-methylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5616271.png)

![3-{1-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5616273.png)

![6-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5616295.png)

![1-benzofuran-2-yl[4-(3-fluorobenzyl)-3-oxopiperazin-1-yl]acetic acid](/img/structure/B5616304.png)

![1-methyl-3-[2-(methylamino)phenyl]benzo[g]quinoxalin-2(1H)-one](/img/structure/B5616309.png)

![4,5-dimethyl-6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyrimidine](/img/structure/B5616320.png)

![2-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazole](/img/structure/B5616323.png)

![(4R)-4-[(biphenyl-4-ylacetyl)amino]-N-isopropyl-1-methyl-L-prolinamide](/img/structure/B5616324.png)

![5-ethyl-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-1,3-oxazole-4-carboxamide](/img/structure/B5616333.png)

![N-(4-fluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5616337.png)

![3-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}-1,2-benzisothiazole](/img/structure/B5616343.png)